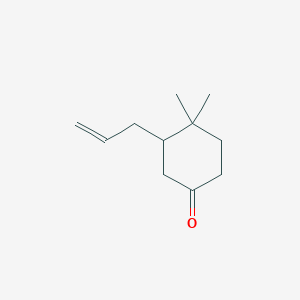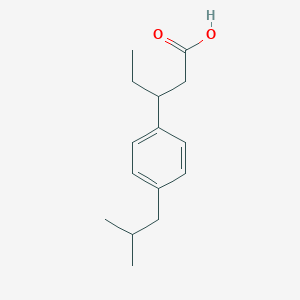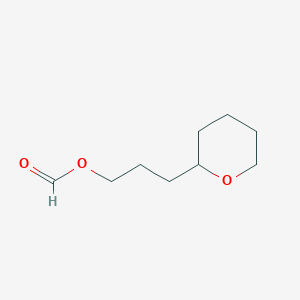
3-Allyl-4,4-dimethylcyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Allyl-4,4-dimethylcyclohexanone is an organic compound with the molecular formula C11H18O and a molecular weight of 166.266 g/mol . It is a cyclohexanone derivative characterized by the presence of an allyl group and two methyl groups on the cyclohexane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-4,4-dimethylcyclohexanone typically involves the alkylation of 4,4-dimethylcyclohexanone with an allyl halide under basic conditions. A common method includes the use of sodium hydride (NaH) as a base to deprotonate the 4,4-dimethylcyclohexanone, followed by the addition of allyl bromide to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Allyl-4,4-dimethylcyclohexanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4,4-dimethylcyclohexanone carboxylic acid.
Reduction: Formation of 3-allyl-4,4-dimethylcyclohexanol.
Substitution: Formation of various substituted cyclohexanones depending on the nucleophile used.
Applications De Recherche Scientifique
3-Allyl-4,4-dimethylcyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Allyl-4,4-dimethylcyclohexanone involves its interaction with various molecular targets. The allyl group can participate in electrophilic addition reactions, while the ketone group can undergo nucleophilic addition. These interactions can affect various biochemical pathways, although detailed studies are required to elucidate specific mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dimethylcyclohexanone: Lacks the allyl group, making it less reactive in certain types of reactions.
3-Allyl-2,4,4-trimethylcyclohexanone: Contains an additional methyl group, which can influence its reactivity and steric properties.
2,4-Dimethylcyclohexanone: Different substitution pattern, leading to different chemical behavior.
Uniqueness
3-Allyl-4,4-dimethylcyclohexanone is unique due to the presence of both the allyl and dimethyl groups on the cyclohexane ring. This combination of functional groups provides a distinct reactivity profile, making it valuable for various synthetic and research applications.
Propriétés
Formule moléculaire |
C11H18O |
|---|---|
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
4,4-dimethyl-3-prop-2-enylcyclohexan-1-one |
InChI |
InChI=1S/C11H18O/c1-4-5-9-8-10(12)6-7-11(9,2)3/h4,9H,1,5-8H2,2-3H3 |
Clé InChI |
ZMYNQXYJDCIINI-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(=O)CC1CC=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(10-Methyl-8-phenyl-6-p-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol](/img/structure/B11939694.png)



![[1-(Trimethylsilyl)cyclopropyl]methyl trifluoroacetate](/img/structure/B11939711.png)
![(1E)-1-(4-hydroxyphenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11939717.png)






